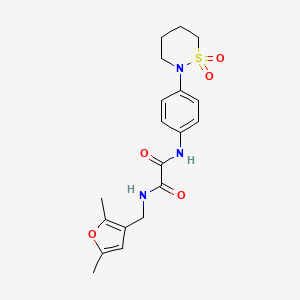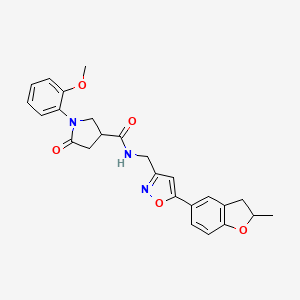![molecular formula C8H11ClO B2473747 1-(1-Bicyclo[3.1.0]hexanyl)-2-Chlorethanon CAS No. 2028121-68-6](/img/structure/B2473747.png)
1-(1-Bicyclo[3.1.0]hexanyl)-2-Chlorethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone is a chemical compound characterized by its unique bicyclic structure. The bicyclo[3.1.0]hexane moiety is a conformationally constrained bioisostere of cyclohexane, which provides tighter binding to target proteins and better selectivity, resulting in fewer off-target effects . This compound is of interest in various fields, including medicinal chemistry and synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, providing tighter binding to target proteins and better selectivity.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of bioactive compounds.
Biological Studies: The compound’s ability to interact with specific molecular targets makes it useful in studying biological pathways and mechanisms.
Vorbereitungsmethoden
The synthesis of 1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone can be achieved through several routes. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction is typically catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Analyse Chemischer Reaktionen
1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The bicyclic structure can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Cycloaddition Reactions: The bicyclo[3.1.0]hexane moiety can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include organic or iridium photoredox catalysts, blue LED irradiation, and difluorocyclopropenes . Major products formed from these reactions include various substituted bicyclo[3.1.0]hexane derivatives.
Wirkmechanismus
The mechanism of action of 1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone involves its interaction with specific molecular targets. The bicyclic structure allows for tighter binding to target proteins, enhancing the compound’s efficacy and selectivity . This interaction can modulate various biological pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone can be compared with other bicyclic compounds, such as:
Bicyclo[2.1.1]hexanes: These compounds also feature a constrained bicyclic structure but differ in their ring size and chemical properties.
Bicyclo[1.1.0]butanes: These compounds are valued for their strain-release chemistry and are used as intermediates in the synthesis of substituted four-membered rings.
The uniqueness of 1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone lies in its specific bicyclic structure, which provides distinct advantages in terms of binding affinity and selectivity .
Eigenschaften
IUPAC Name |
1-(1-bicyclo[3.1.0]hexanyl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-5-7(10)8-3-1-2-6(8)4-8/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZMKHRNJSNUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)

![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)




![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2473675.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2473677.png)


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2473684.png)
![Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2473685.png)
